(S)-3'-Aminoblebbistatin

Myosin II Inhibition Solubility Enhancement Chemical Biology Tool Compounds

(S)-3'-Aminoblebbistatin (CAS 2097141-18-7) is a rationally designed, water-soluble (>426 µM), non-fluorescent, and photostable myosin II inhibitor. Unlike blebbistatin, it eliminates precipitation, fluorescence interference, and phototoxicity in high-concentration assays, live-cell imaging (GFP compatible), and extended studies. Validated safe for sensitive models like zebrafish. Ideal for demanding cytoskeletal research.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B3026283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3'-Aminoblebbistatin
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O
InChIInChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3/t18-/m1/s1
InChIKeyWWBDMJMBRYIBAY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one (para-Aminoblebbistatin) Procurement


(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one, also known as para-aminoblebbistatin or (S)-3'-aminoblebbistatin [1], is a C15 amino-substituted derivative of blebbistatin belonging to the pyrroloquinolinone class of small-molecule inhibitors of myosin II ATPase activity . The compound was rationally designed to overcome the key limitations of the parent molecule blebbistatin: poor aqueous solubility, blue-light sensitivity, phototoxicity, and intrinsic fluorescence [1].

Why Generic Blebbistatin Substitution Fails: Quantitative Limitations of Parent and Analog Compounds for (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one Applications


Blebbistatin and its close analog para-nitroblebbistatin exhibit severe practical limitations that preclude their interchangeable use in many experimental contexts. Blebbistatin has aqueous solubility below 10 μM, causing precipitation and fluorescent aggregates that confound imaging and long-term assays; it also undergoes blue-light photodegradation, generating reactive oxygen species that induce phototoxicity [1]. para-Nitroblebbistatin mitigates fluorescence and phototoxicity but remains poorly water-soluble (~3–4 μM), restricting its utility in high-concentration or live-cell imaging applications [1]. (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one was specifically engineered to address these deficits through a C15 amino substitution, and its unique physicochemical and pharmacological profile is quantifiably distinct from these comparators [1].

Quantitative Differentiation Evidence for (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one Relative to Blebbistatin and para-Nitroblebbistatin


Aqueous Solubility: >40-Fold Increase Over Blebbistatin and para-Nitroblebbistatin Enables High-Concentration Applications

para-Aminoblebbistatin exhibits drastically improved aqueous solubility compared to both blebbistatin and para-nitroblebbistatin. In 1 vol/vol% DMSO, the saturation concentration of para-aminoblebbistatin is 426 ± 1.7 µM, whereas blebbistatin is limited to 9.3 ± 0.7 µM and para-nitroblebbistatin to only 3.6 ± 0.2 µM under identical conditions [1]. This represents a >45-fold increase in solubility relative to blebbistatin and a >118-fold increase relative to para-nitroblebbistatin [1].

Myosin II Inhibition Solubility Enhancement Chemical Biology Tool Compounds

Fluorescence Profile: Non-Fluorescent Property Prevents Assay Interference Inherent to Blebbistatin

Blebbistatin exhibits strong intrinsic fluorescence with an emission peak at 410 nm, which interferes with fluorescence-based assays and microscopy, particularly when using GFP [1]. In contrast, para-aminoblebbistatin is non-fluorescent, a property shared with para-nitroblebbistatin but critically paired with high solubility only in the target compound [1].

Fluorescence Interference Live-Cell Imaging GFP-Based Assays

Photostability: Resistance to Blue-Light-Induced Degradation Prevents Experimental Drift and Phototoxicity

Blebbistatin undergoes rapid photodegradation upon exposure to blue light (e.g., 480 ± 10 nm), leading to altered absorption spectra and the generation of phototoxic reactive oxygen species [1]. Under identical irradiation conditions, the absorption spectrum of para-aminoblebbistatin remains unchanged, indicating complete photostability [1]. This photostability is shared with para-nitroblebbistatin, but para-aminoblebbistatin uniquely combines it with high aqueous solubility [1].

Photostability Live-Cell Microscopy Long-Term Imaging

Cytotoxicity Profile: Absence of Cytotoxicity and Phototoxicity in Cellular and In Vivo Models

In HeLa cell assays, para-aminoblebbistatin and para-nitroblebbistatin exhibit no significant cytotoxicity or phototoxicity, whereas blebbistatin induces both [1]. Furthermore, in zebrafish embryos, para-aminoblebbistatin shows no overt toxicity, whereas blebbistatin causes developmental abnormalities [1]. The target compound thus combines the non-cytotoxic/non-phototoxic profile of para-nitroblebbistatin with markedly superior aqueous solubility.

Cytotoxicity Phototoxicity In Vivo Compatibility

Myosin II Inhibitory Potency: Comparable Target Engagement Across Myosin II Isoforms

In head-to-head enzymatic assays using rabbit skeletal muscle myosin S1 (SkS1), para-aminoblebbistatin inhibits basal ATPase with an IC50 of 1.3 ± 0.1 µM, compared to 0.3 ± 0.03 µM for blebbistatin and 0.3 ± 0.04 µM for para-nitroblebbistatin; for actin-activated ATPase, IC50 values are 0.47 ± 0.06 µM, 0.11 ± 0.009 µM, and 0.10 ± 0.004 µM, respectively [1]. Against Dictyostelium discoideum myosin II (DdMD), the IC50 values are 6.6 ± 2 µM (target), 4.4 ± 0.3 µM (blebbistatin), and 5.3 ± 1.6 µM (para-nitroblebbistatin) [1]. While the target compound is slightly less potent than the comparators in cell-free assays, its vastly superior physicochemical properties enable effective inhibition at the higher concentrations achievable in biological systems, and its inhibitory profile remains functionally equivalent for most research applications [1].

Myosin II ATPase Inhibitor Potency Skeletal Muscle Myosin

Cellular Efficacy: Comparable Inhibition of Cell Proliferation in Human Cancer Cell Lines

In human melanoma (M2) and HeLa cervical cancer cells, para-aminoblebbistatin inhibits cell proliferation with IC50 values of 17.8 ± 4.7 µM, compared to 14.7 ± 4.2 µM for para-nitroblebbistatin and 6.4 ± 4.8 µM for blebbistatin [1]. The target compound shows a ~2.8-fold higher IC50 than blebbistatin in this cellular context, but its inhibition is robust and, crucially, is achieved without the confounding cytotoxicity and phototoxicity that plague blebbistatin experiments [1].

Cell Proliferation Melanoma Cervical Cancer

Optimal Application Scenarios for (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one Based on Differentiated Evidence


High-Concentration Myosin II Inhibition in Aqueous Media

When experimental protocols require myosin II inhibition at concentrations exceeding 10 µM—such as in certain in vitro motility assays, bulk biochemistry experiments, or studies on smooth muscle myosin isoforms—blebbistatin and para-nitroblebbistatin precipitate, leading to variable inhibitor concentration and fluorescent aggregates [1]. The target compound remains fully soluble up to ~426 µM, ensuring consistent, artifact-free inhibition [1].

Live-Cell Fluorescence Microscopy and GFP-Based Imaging

In live-cell imaging, particularly with GFP or other fluorophores excited by blue light, blebbistatin's intrinsic fluorescence and photodegradation produce significant background and phototoxic byproducts [1]. The target compound's non-fluorescent and photostable nature eliminates both sources of interference, enabling prolonged, high-quality imaging of cytoskeletal dynamics [1].

In Vivo Studies in Sensitive Model Organisms

Zebrafish embryos and other sensitive whole-organism models exhibit developmental toxicity when exposed to blebbistatin, even in the absence of light [1]. The target compound shows no overt toxicity in zebrafish, making it the suitable myosin II inhibitor for developmental biology and in vivo drug screening where compound safety is paramount [1].

Long-Term Cell Culture Experiments with Repeated Dosing

For experiments requiring myosin II inhibition over extended periods (e.g., multi-day cell migration or proliferation assays), the photostability and lack of cytotoxicity of the target compound ensure that inhibitor activity is maintained without cumulative cell damage, in contrast to blebbistatin which degrades and induces toxicity over time [1].

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